3-{[(Methylsulfanyl)carbonyl]amino}phenyl tert-butylcarbamate
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Overview
Description
3-{[(Methylsulfanyl)carbonyl]amino}phenyl tert-butylcarbamate is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound features a tert-butylcarbamate group, which is commonly used in peptide synthesis and other organic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Methylsulfanyl)carbonyl]amino}phenyl tert-butylcarbamate can be achieved through a multi-step process involving the coupling of amines, carbon dioxide, and halides. One efficient method involves the use of cesium carbonate and tetrabutylammonium iodide (TBAI) as catalysts, which offer mild reaction conditions and short reaction times . Another approach involves the use of silicon tetramethoxide (Si(OMe)4) and DBU as a CO2 capture agent and catalyst, which allows for the direct conversion of low-concentration CO2 into carbamates .
Industrial Production Methods
Industrial production of carbamates, including this compound, often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-{[(Methylsulfanyl)carbonyl]amino}phenyl tert-butylcarbamate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The tert-butylcarbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
3-{[(Methylsulfanyl)carbonyl]amino}phenyl tert-butylcarbamate has several scientific research applications, including:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Studied for its potential use in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic applications, including as a prodrug or drug delivery system.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-{[(Methylsulfanyl)carbonyl]amino}phenyl tert-butylcarbamate involves the nucleophilic addition of the amine group to the carbonyl group, followed by proton transfer and elimination of water to form a stable carbamate structure. This process is reversible under acidic or basic conditions, allowing for the removal of the protecting group when needed .
Comparison with Similar Compounds
Similar Compounds
tert-Butyloxycarbonyl (Boc) Carbamate: Commonly used as a protecting group for amines in peptide synthesis.
Carboxybenzyl (Cbz) Carbamate: Another widely used protecting group that can be removed using catalytic hydrogenation.
Fluorenylmethoxycarbonyl (Fmoc) Carbamate: Used in peptide synthesis and can be removed with an amine base.
Uniqueness
3-{[(Methylsulfanyl)carbonyl]amino}phenyl tert-butylcarbamate is unique due to its specific functional groups, which provide distinct reactivity and stability compared to other carbamates. The presence of the methylsulfanyl group allows for additional chemical modifications, making it a versatile compound in organic synthesis and research .
Properties
CAS No. |
37801-32-4 |
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Molecular Formula |
C13H18N2O3S |
Molecular Weight |
282.36 g/mol |
IUPAC Name |
[3-(methylsulfanylcarbonylamino)phenyl] N-tert-butylcarbamate |
InChI |
InChI=1S/C13H18N2O3S/c1-13(2,3)15-11(16)18-10-7-5-6-9(8-10)14-12(17)19-4/h5-8H,1-4H3,(H,14,17)(H,15,16) |
InChI Key |
OWHCYCLULKKBQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)OC1=CC=CC(=C1)NC(=O)SC |
Origin of Product |
United States |
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